(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine
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Overview
Description
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative with a fluorophenyl and phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (1R)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 3-fluorobenzaldehyde with (1R)-1-phenylethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ethylene oxide, to form the morpholine ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, including the use of catalysts and solvents to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Research on its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(3-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- (2R)-2-(3-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
- (2R)-2-(3-methylphenyl)-4-[(1R)-1-phenylethyl]morpholine
Uniqueness
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with biological targets.
Properties
CAS No. |
920802-22-8 |
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Molecular Formula |
C18H20FNO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-6-3-2-4-7-15)20-10-11-21-18(13-20)16-8-5-9-17(19)12-16/h2-9,12,14,18H,10-11,13H2,1H3/t14-,18+/m1/s1 |
InChI Key |
GOJWRLYQPUIEFZ-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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